molecular formula C14H8Cl2FNO4S B13358626 2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride CAS No. 31368-22-6

2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride

Cat. No.: B13358626
CAS No.: 31368-22-6
M. Wt: 376.2 g/mol
InChI Key: IQWROLFYJCBBQT-HNQUOIGGSA-N
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Description

2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C₁₄H₈Cl₂FNO₄S. This compound is characterized by the presence of chloro, nitro, and sulfonyl fluoride functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the styryl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzenesulfonyl fluoride: Similar in structure but lacks the styryl group.

    2-(2′-chloro-5′-nitrostyryl)benzoselenazole: Contains a benzoselenazole ring instead of the benzene ring.

Uniqueness

2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both chloro and nitro groups, along with the sulfonyl fluoride, allows for a wide range of modifications and uses in different fields.

Properties

CAS No.

31368-22-6

Molecular Formula

C14H8Cl2FNO4S

Molecular Weight

376.2 g/mol

IUPAC Name

2-chloro-5-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H8Cl2FNO4S/c15-12-6-2-9(7-14(12)23(17,21)22)1-3-10-4-5-11(18(19)20)8-13(10)16/h1-8H/b3-1+

InChI Key

IQWROLFYJCBBQT-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl

Origin of Product

United States

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